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Compound of Interest |

2-(Methoxymethoxy)-5-
Compound Name:
methylphenylboronic acid

CAS No.: 478685-71-1

Cat. No.: B1425086

Get Quote

Executive Summary

2-(Methoxymethoxy)-5-methylphenylboronic acid serves as a strategic "masked"
bifunctional building block in medicinal chemistry. It combines the reactivity of a boronic acid
(for Suzuki-Miyaura cross-coupling) with a protected phenolic moiety (MOM ether). The
methoxymethyl (MOM) group is specifically chosen for its robustness against basic coupling
conditions while remaining cleavable under mild acidic conditions, allowing for the late-stage
revelation of a phenol group.

This technical guide details the structural elucidation and quality control of this molecule. The
primary analytical challenge lies in distinguishing the monomeric boronic acid from its
dehydrated boroxine trimer—a dynamic equilibrium that complicates NMR interpretation—and
confirming the regiochemical placement of the boron atom relative to the directing MOM group.

Synthetic Context & Impurity Profiling

Understanding the synthesis is prerequisite to accurate elucidation. The standard route utilizes
Directed Ortho Metalation (DoM), exploiting the coordination ability of the MOM ether oxygen to
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direct lithiation.
o Starting Material: 1-(Methoxymethoxy)-4-methylbenzene (MOM-protected p-cresol).
e Reagents:n-Butyllithium or t-Butyllithium (Lithiation), Trimethyl borate (Boron source).

e Mechanism: The MOM group directs lithiation to the ortho position (C2). Since the starting
material (p-cresol derivative) is symmetric at the ortho positions, only one regioisomer is
formed.

Synthesis & Impurity Logic Flow
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Caption: Synthesis pathway via Directed Ortho Metalation (DoM) and associated impurity risks.

Structural Elucidation Strategy

The characterization must confirm three structural features:
* Integrity of the MOM group (Singlet CHz and CH3).
» Oxidation State of Boron (Boronic acid vs. Boronate ester vs. Boroxine).

o Regiochemistry (Confirmation of 1,2,5-substitution pattern).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Critical Protocol Note: Boronic acids spontaneously dehydrate to form cyclic boroxine trimers in
non-polar solvents (e.g., CDCIs3), leading to broad signals or multiple species.

» Recommended Solvent:DMSO-ds (stabilizes the monomeric acid via hydrogen bonding) or
CDsOD (forms the methyl ester in situ, sharpening peaks).

o Standard: Tetramethylsilane (TMS).

Predicted 'H NMR Data (400 MHz, DMSO-de)

The molecule has a 1,2,4-trisubstituted benzene ring pattern (using IUPAC numbering for the
boronic acid where C1=B, C2=OMOM, C5=Me).
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Causality in Assignments:

e H6 vs H3: H6 is ortho to the electropositive Boron atom, causing a downfield shift

(deshielding). H3 is ortho to the electron-donating MOM ether, causing an upfield shift.

e Coupling: The 2.0 Hz coupling on H6 is a classic meta-coupling across the ring to H4.

B NMR (128 MHz, DMSO-ds)
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» Signal: Broad singlet at 6 29.0 — 31.0 ppm.

» Diagnostic: If a sharp signal appears >32 ppm, it indicates significant boroxine (anhydride)
content. A signal at ~20 ppm would indicate a boronate ester if alcohol solvents are used.

3C NMR (100 MHz, DMSO-ds)

e C-B Signal: The carbon attached to boron (C1) is often not observed or is extremely broad
due to the quadrupolar relaxation of the 1°B/11B nuclei.

 MOM Signals: Distinct peaks at ~94 ppm (OCH20) and ~55 ppm (OCHs).

Mass Spectrometry (MS)

« lonization: ESI (Negative Mode) is often preferred for boronic acids [M-H]~, or ESI (Positive)
with diol adduct formation.

 Isotope Pattern: Boron has two stable isotopes: 1°B (20%) and 1B (80%).
e Observation: Look for the characteristic "step” pattern.
o Target Mass (M): ~180.02 Da.

o Pattern: The M peak (*1B) will be dominant, with an M-1 peak (1°B) at approx. 25%
intensity of the parent.

Analytical Decision Workflow

This diagram outlines the logic for validating the material and troubleshooting common spectral
anomalies.
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Caption: Decision tree for overcoming boroxine-induced broadening and verifying
regiochemistry.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation (Boroxine
Suppression)

Purpose: To obtain a clean spectrum free from oligomeric artifacts.

Weigh 10-15 mg of the sample into a clean vial.

e Add 0.6 mL of DMSO-ds. (Avoid CDCIs unless the sample is strictly anhydrous and
monomeric).

o Optional: If peaks remain broad, add 10 pL of D20. This promotes rapid chemical exchange
of the B(OH)z protons, collapsing the boroxine/acid equilibrium into a single averaged set of
signals (note: the OH signal will disappear).

Acquire spectrum with sufficient relaxation delay (d1 > 2s) to ensure integration accuracy.

Protocol B: Pinacol Ester Derivatization (For definitive

QC)

Purpose: If the free acid is unstable or difficult to characterize, convert to the pinacol ester.

Dissolve 50 mg of boronic acid in 2 mL CH2zCl-.

Add 1.1 equivalents of pinacol and 1g of MgSOa (desiccant).

Stir at Room Temperature for 1 hour.

Filter and concentrate.

Run NMR in CDCls.[1][2] The B-pinacol methyls will appear as a sharp singlet at ~1.3 ppm
(12H), and the aromatic region will be pristine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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